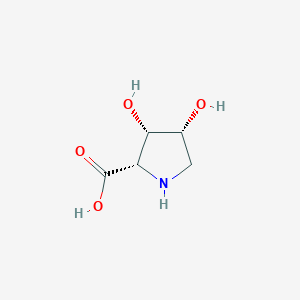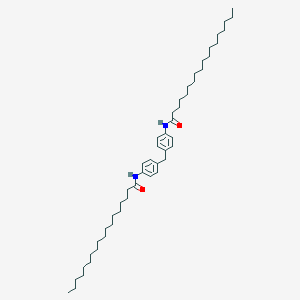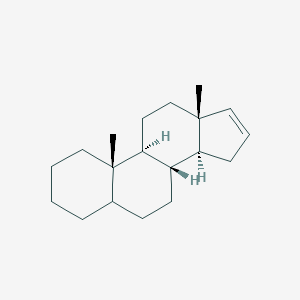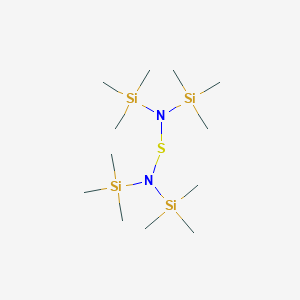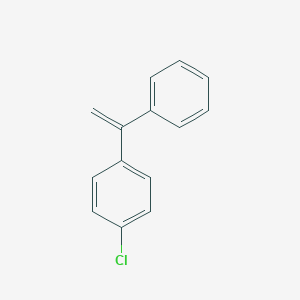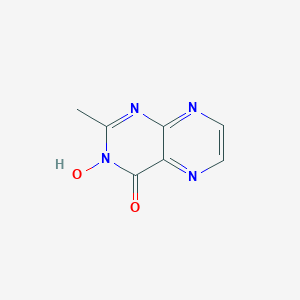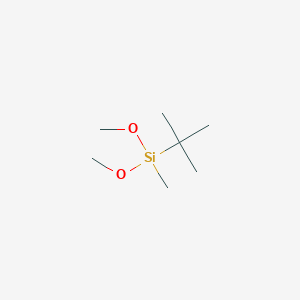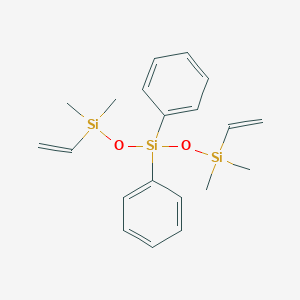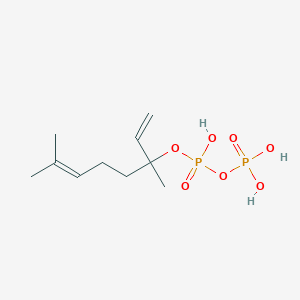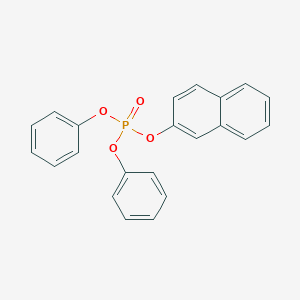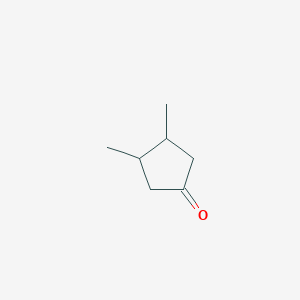![molecular formula C17H19NO4 B099379 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one CAS No. 18813-64-4](/img/structure/B99379.png)
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furoquinoline core: This can be achieved through a cyclization reaction involving a suitable quinoline derivative and a furan ring precursor.
Introduction of the hydroxy and methylbutyl groups: This step involves selective functionalization of the furoquinoline core, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furoquinoline core can be reduced under specific conditions to yield dihydrofuroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrofuroquinoline derivatives.
Substitution: Formation of various substituted furoquinoline derivatives.
科学研究应用
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
8-Methoxyfuroquinoline: Similar structure but lacks the hydroxy and methylbutyl groups.
7-Hydroxyfuroquinoline: Similar structure but lacks the methoxy and methylbutyl groups.
9-Methylfuroquinoline: Similar structure but lacks the hydroxy and methoxy groups.
Uniqueness
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one is unique due to the presence of the hydroxy, methoxy, and methylbutyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
9-(3-hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,20)7-8-18-14-10-11(21-3)4-5-12(14)15(19)13-6-9-22-16(13)18/h4-6,9-10,20H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNOSLGVDBAPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940308 |
Source


|
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-64-4 |
Source


|
| Record name | Acrophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
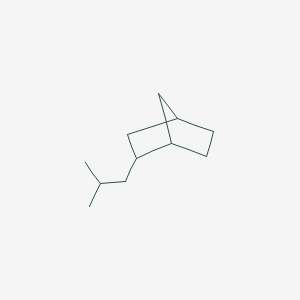
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B99298.png)
